molecular formula C14H13FN2O2 B2632507 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 160850-80-6

1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B2632507
CAS RN: 160850-80-6
M. Wt: 260.268
InChI Key: JEYFVJAXUAOKMW-UHFFFAOYSA-N
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Description

4-Fluorophenylboronic acid is a compound that has a molecular weight of 139.92 . It’s used as a reactant in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It’s also used to make novel biologically active terphenyls .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, 4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique is also used to elucidate the molecular structure .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can participate in various chemical reactions, including Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and more .


Physical And Chemical Properties Analysis

4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C . Its SMILES string is OB(O)c1ccc(F)cc1 .

Scientific Research Applications

  • Synthesis Efficiency and Antioxidant Properties : Tetrahydroindazole derivatives, including structures similar to 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, have been efficiently synthesized using microwave-assisted techniques. This process is known for improved yields and reduced reaction times. Compounds within this category have shown potential antioxidant properties, making them relevant in scientific studies focused on oxidative stress and its biological impacts (Polo et al., 2016).

  • Fluorescent Properties for Sensing Applications : Derivatives of indazole, structurally related to the compound of interest, have been noted for their bright fluorescence and potential as sensors in strongly acidic environments. Their rigid six-ringed backbone contributes to these properties, making them suitable for research in fields that require fluorescent markers or probes (Wrona-Piotrowicz et al., 2022).

  • Antimicrobial Activity : Some derivatives of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have shown inhibitory effects on the growth of a wide range of microbes. This property is significant for the development of new antimicrobial agents and contributes to the understanding of the compound's potential in medical and pharmaceutical research (Abdel-Wahab et al., 2014).

  • Crystal Structure and Antitumor Activity : The crystal structures of certain indazole derivatives have been analyzed, providing insights into their molecular geometry and potential interactions. These studies are foundational for understanding the compound's behavior and its potential applications in cancer research, as some derivatives have shown distinct inhibition against various cancer cell lines (Lu et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds often involves their ability to donate and accept electrons .

Safety and Hazards

4-Fluorophenylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for similar compounds often involve their use in various chemical reactions to synthesize new compounds . They can also be used to make novel biologically active terphenyls .

properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYFVJAXUAOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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